molecular formula C22H20N2O5 B280094 2-amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B280094
M. Wt: 392.4 g/mol
InChI Key: ASPXOZRJTOGILR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a compound with a complex chemical structure that has attracted significant attention from researchers in recent years. The compound has shown potential in various scientific research applications, including drug development, cancer treatment, and disease diagnosis. In

Mechanism of Action

The mechanism of action of 2-amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is not fully understood. However, studies have suggested that the compound induces apoptosis in cancer cells by activating the caspase pathway. The compound has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. The compound has been shown to have low toxicity and is well-tolerated by cells. It has been found to have antioxidant properties and can scavenge free radicals. The compound has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using 2-amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile in lab experiments include its low toxicity, high stability, and potential for use in various scientific research applications. However, the compound has limitations, including its complex chemical structure, which makes it difficult to synthesize and purify.

Future Directions

There are several future directions for the research of 2-amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. One direction is to explore its potential as a therapeutic agent for the treatment of cancer and other diseases. Another direction is to investigate its potential as a fluorescent probe for the detection of metal ions in biological samples. Additionally, further studies are needed to fully understand the mechanism of action of the compound and to optimize its synthesis and purification methods.
Conclusion
In conclusion, this compound is a compound with a complex chemical structure that has shown potential in various scientific research applications. The compound has been studied for its anticancer, antibacterial, and antifungal properties, as well as its potential as a fluorescent probe for metal ion detection. Further research is needed to fully understand the mechanism of action of the compound and to optimize its synthesis and purification methods.

Synthesis Methods

The synthesis of 2-amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves a series of chemical reactions. The starting materials include 4-methoxybenzaldehyde, 2-furaldehyde, malononitrile, and ammonium acetate. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition, cyclization, and subsequent reduction to yield the final product. The synthesis method has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

2-amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has shown potential in various scientific research applications. The compound has been studied for its anticancer properties and has been found to induce apoptosis in cancer cells. It has also been studied for its antibacterial and antifungal activities. In addition, the compound has shown potential as a fluorescent probe for the detection of metal ions in biological samples.

Properties

Molecular Formula

C22H20N2O5

Molecular Weight

392.4 g/mol

IUPAC Name

2-amino-4-[5-[(4-methoxyphenoxy)methyl]furan-2-yl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile

InChI

InChI=1S/C22H20N2O5/c1-26-13-5-7-14(8-6-13)27-12-15-9-10-19(28-15)20-16(11-23)22(24)29-18-4-2-3-17(25)21(18)20/h5-10,20H,2-4,12,24H2,1H3

InChI Key

ASPXOZRJTOGILR-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OCC2=CC=C(O2)C3C(=C(OC4=C3C(=O)CCC4)N)C#N

Canonical SMILES

COC1=CC=C(C=C1)OCC2=CC=C(O2)C3C(=C(OC4=C3C(=O)CCC4)N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.